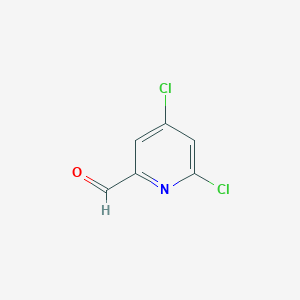

4,6-Dichloropicolinaldehyde

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4,6-dichloropyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO/c7-4-1-5(3-10)9-6(8)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNSCIAVHRDIZMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132683-62-6 | |

| Record name | 4,6-dichloropyridine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Synthetic Methodologies for 4,6 Dichloropicolinaldehyde

Precursor Chemistry and Starting Materials for Picolinaldehyde Derivatization

The foundation for synthesizing 4,6-dichloropicolinaldehyde lies in the appropriate selection and modification of precursor molecules. Picolinaldehyde, also known as pyridine-2-carbaldehyde, is a primary starting point. wikipedia.org It consists of a pyridine (B92270) ring with an aldehyde group at the second position. The derivatization process to obtain the desired dichlorinated product involves the strategic introduction of chlorine atoms onto this basic structure.

Key starting materials often include various forms of picoline (methylpyridine) or picolinaldehyde itself. The reactivity of the pyridine ring is influenced by the existing substituents, which dictates the conditions required for subsequent reactions. For instance, the oxidation of hydroxymethyl- or methylpyridines is a common method to produce pyridine aldehydes. wikipedia.org The aldehyde functional group is crucial as it can undergo nucleophilic attack, such as by amines, to form Schiff bases, which are important in coordination chemistry. wikipedia.org

The synthesis of complex pyridine derivatives often begins with simpler, commercially available pyridine compounds. The strategic functionalization of the pyridine ring is a central theme in the synthesis of molecules like this compound. This can involve a variety of reactions, including halogenation, nitration, and amination, to build up the required substitution pattern on the pyridine core.

Established Synthetic Pathways for Dichloropyridines

The creation of the dichlorinated pyridine core of this compound relies on established synthetic pathways for producing dichloropyridines. These methods often involve multiple steps and careful control of reaction conditions to achieve the desired isomer.

Multi-step Synthesis Approaches

Multi-step synthesis is a cornerstone of organic chemistry, allowing for the construction of complex molecules from simpler starting materials through a sequence of reactions. youtube.comlibretexts.org The synthesis of dichloropyridines often falls into this category, requiring a planned sequence of reactions to introduce the chloro groups at the desired positions. researchgate.net A linear synthesis approach, where the target molecule is assembled in a stepwise manner, is a common strategy. sathyabama.ac.in For example, a synthetic route might start with a commercially available pyridine derivative, which is then subjected to a series of reactions to introduce the chloro substituents and the aldehyde group.

Functional Group Interconversions

Functional group interconversion (FGI) is a fundamental concept in organic synthesis, involving the transformation of one functional group into another. ub.edusolubilityofthings.com This is a critical set of techniques for the synthesis of dichloropyridines and their derivatives. imperial.ac.uk For example, an amino group can be converted to a chloro group, or a hydroxyl group can be transformed into a halide. vanderbilt.edu These transformations allow chemists to manipulate the reactivity and properties of the molecule at various stages of the synthesis. solubilityofthings.com

Common FGI reactions include oxidation, reduction, substitution, and elimination. imperial.ac.uk For instance, an alcohol can be oxidized to an aldehyde or a carboxylic acid. solubilityofthings.com In the context of dichloropyridine synthesis, FGI might be used to introduce the chloro groups or to modify other substituents on the pyridine ring to facilitate subsequent reactions. The choice of reagents for a specific FGI is crucial to ensure high selectivity and yield. imperial.ac.uk

Advanced Synthetic Techniques in this compound Preparation

To improve the efficiency and sustainability of chemical syntheses, advanced techniques are increasingly being employed in the preparation of complex molecules like this compound.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. oatext.com This technique utilizes microwave irradiation to heat the reaction mixture, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. oatext.combeilstein-journals.org The synthesis of various heterocyclic compounds, including substituted pyridines, has benefited from this technology. shd-pub.org.rsresearchgate.net

In the context of preparing this compound or related structures, microwave assistance can be applied to various steps in the synthetic sequence, such as cyclization or substitution reactions. beilstein-journals.orgresearchgate.net The ability to rapidly screen reaction conditions and optimize syntheses makes MAOS a valuable technique in modern organic chemistry. oatext.com

Stepwise Chlorination under Controlled Conditions

The direct chlorination of a picolinaldehyde precursor is a potential route to this compound. However, achieving the desired regioselectivity can be challenging. Stepwise chlorination under controlled conditions is crucial to selectively introduce chlorine atoms at the 4- and 6-positions of the pyridine ring. This often involves the use of specific chlorinating agents and careful control of reaction parameters such as temperature and solvent. For example, chlorination can be achieved using agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. The use of a catalyst, such as FeCl₃, can also facilitate the chlorination of pyridine rings. patsnap.com Precise control over the stoichiometry of the chlorinating agent and the reaction time is essential to prevent over-chlorination and the formation of undesired byproducts.

Condensation Reactions Utilizing Picolinaldehyde Substrates (e.g., Claisen–Schmidt Condensation)

The Claisen-Schmidt condensation is a crucial reaction in organic synthesis for forming carbon-carbon bonds. byjus.com This reaction typically involves the condensation of an aldehyde or ketone that possesses an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org It is a variation of the aldol (B89426) condensation and is named after its pioneers, Rainer Ludwig Claisen and J. Gustav Schmidt. wikipedia.org The reaction is generally catalyzed by a base, such as sodium hydroxide (B78521), and can often be performed without a solvent to achieve high yields. wikipedia.org

In the context of picolinaldehyde substrates, such as this compound, the Claisen-Schmidt condensation allows for the synthesis of various derivatives. For instance, pyridinyl analogues of dibenzylideneacetone (B150790) can be synthesized by condensing a substituted nicotinaldehyde with acetone. researchgate.net An efficient method for this involves using potassium carbonate as the base in a toluene-ethanol-water solvent system, leading to moderate to excellent yields under mild conditions. researchgate.net The choice of base and solvent system can significantly influence the reaction's outcome, with different bases like potassium hydroxide or lithium hydroxide, and solvents such as methanol (B129727) or dichloromethane (B109758) being viable options. numberanalytics.com Microwave irradiation has also been shown to decrease reaction times and enhance the yields of the resulting α,β-unsaturated ketones. numberanalytics.com

The reaction mechanism involves the formation of an enolate ion from the ketone in the presence of a base, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated carbonyl compound. byjus.com The electrophilicity of the aldehyde plays a role in the reaction's success. researchgate.net

Strategies for Derivatization of this compound

Derivatization is a technique used to modify a chemical compound to enhance its properties for analysis or to create new molecules with specific functionalities. sigmaaldrich.comchromatographyonline.com For this compound, derivatization can be achieved through various reactions, including nucleophilic substitutions and metal-catalyzed couplings.

Nucleophilic Substitution Reactions with Amines

The chlorine atoms on the pyridine ring of this compound are susceptible to nucleophilic substitution by amines. In these reactions, the amine acts as a nucleophile, displacing one or both of the chloride ions. chemguide.co.uknih.gov The lone pair of electrons on the nitrogen atom of the amine attacks the electron-deficient carbon atom bonded to the chlorine. chemguide.co.uk

The reaction of halogenoalkanes with ammonia (B1221849) serves as a general model for this type of transformation, initially forming a primary amine. chemguide.co.uk However, the resulting primary amine can act as a nucleophile itself, leading to further substitution and the potential formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. youtube.com The reactivity of amines in nucleophilic aromatic substitution is influenced by their basicity and nucleophilicity. nih.gov The reaction between 4,6-dichloro-5-nitrobenzofuroxan and various aliphatic and aromatic amines has been studied to understand the influence of these factors on reaction rates. nih.gov The high electron-drawing ability of the ring system enhances the susceptibility of the chloro-substituted carbons to nucleophilic attack. nih.gov

Metal-Catalyzed Coupling Reactions for Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wiley-vch.deeie.gr These reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, typically employ palladium or other transition metal catalysts to couple an organic halide with an organometallic nucleophile. wiley-vch.deustc.edu.cn

For this compound, the chlorine atoms can serve as leaving groups in such coupling reactions, allowing for the introduction of a wide range of functional groups. For example, in a Suzuki coupling, an organoboron compound can be coupled with the dichloropicolinaldehyde in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. sioc-journal.cn Similarly, the Heck reaction allows for the coupling of the aldehyde with an alkene, and the Sonogashira reaction facilitates coupling with a terminal alkyne. ustc.edu.cn The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. eie.gr

Investigation of Reaction Optimization Parameters

Optimizing reaction conditions is essential for maximizing yield, purity, and efficiency in chemical synthesis. sigmaaldrich.com Key parameters that are often varied include temperature, solvent, catalyst, and the ratio of reactants. nih.gov

One-factor-at-a-time (OFAT) is a traditional method for optimization, where one parameter is varied while others are held constant. nih.gov However, modern approaches like Design of Experiments (DoE) and Bayesian optimization offer more systematic and efficient ways to explore the reaction space. nih.govprinceton.edu These methods allow for the simultaneous variation of multiple factors to identify optimal conditions and have been shown to outperform human intuition. nih.govprinceton.edu For instance, in the synthesis of propargylamine (B41283) derivatives, OFAT was used to optimize the reaction media and catalyst. nih.gov In another example, a DoE study was employed to optimize the synthesis of a dihydroxymandelic acid intermediate by exploring factors such as reagent amounts, temperature, and base concentration. nih.gov Machine learning-guided strategies are also emerging as powerful tools for predicting and optimizing reaction conditions by leveraging large datasets of chemical reactions. beilstein-journals.org

Chemical Transformations Yielding Analogues and Derivatives

The chemical structure of this compound allows for a variety of transformations to produce a wide range of analogues and derivatives. The aldehyde functional group can be modified, for example, through reduction to an alcohol or oxidation to a carboxylic acid. It can also participate in condensation reactions, as discussed previously.

The chlorine atoms on the pyridine ring are key sites for modification. As detailed in the sections on nucleophilic substitution and metal-catalyzed coupling, these halogens can be replaced by various nucleophiles and functional groups. For example, reaction with diethylaminosulfur trifluoride can convert the aldehyde group to a difluoromethyl group. google.com

Reactivity and Reaction Mechanisms of 4,6 Dichloropicolinaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group in 4,6-Dichloropicolinaldehyde is a primary site for chemical transformations, readily undergoing both oxidation to form a carboxylic acid and reduction to yield a primary alcohol.

Oxidation Pathways to Carboxylic Acids

Aldehydes can be oxidized to carboxylic acids using a variety of oxidizing agents. chemistrysteps.com Common reagents for this transformation include chromium-based reagents like chromic acid (formed from CrO₃ and water), potassium permanganate (B83412) (KMnO₄), and sodium hypochlorite (B82951) (NaClO). chemistrysteps.commasterorganicchemistry.comresearchgate.net The oxidation process typically involves the initial formation of a hydrate (B1144303) (gem-diol) by the addition of water to the aldehyde carbonyl, which is then oxidized to the carboxylic acid. libretexts.org

For aromatic aldehydes, reagents such as sodium perborate (B1237305) in acetic acid have proven effective. organic-chemistry.org The choice of oxidant can be influenced by the presence of other functional groups within the molecule to ensure chemoselectivity. For instance, N-hydroxyphthalimide (NHPI) can act as an organocatalyst for the aerobic oxidation of aldehydes, offering a metal-free alternative. organic-chemistry.org

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Basic or acidic solution | Powerful oxidant, can cleave other bonds if not controlled. |

| Chromic Acid (H₂CrO₄) / Jones Reagent (CrO₃/H₂SO₄) | Aqueous acid | Gives good yields at room temperature. libretexts.org |

| Sodium Hypochlorite (NaClO) | Basic media, can be assisted by microwave irradiation | Relatively low cost and low pollution. researchgate.net |

| Tollens' Reagent [Ag(NH₃)₂]⁺ | Aqueous ammonia (B1221849) | Mild oxidant, useful for selective oxidation. chemistrysteps.com |

Reduction Pathways to Alcohols

The reduction of an aldehyde yields a primary alcohol. libretexts.org This transformation is a fundamental reaction in organic synthesis and can be achieved with several reducing agents. The most common laboratory reagents for this purpose are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org

Sodium borohydride is a milder and more selective reagent, typically used in protic solvents like methanol (B129727) or ethanol. libretexts.orglibretexts.org It is generally effective for reducing aldehydes and ketones. Lithium aluminum hydride is a much more powerful reducing agent, capable of reducing not only aldehydes and ketones but also less reactive carbonyl compounds like carboxylic acids and esters. libretexts.orglibretexts.orgyoutube.com Due to its high reactivity, LiAlH₄ must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org The mechanism for these reductions involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon, forming an alkoxide intermediate, which is subsequently protonated to give the alcohol. libretexts.org

| Reagent | Typical Solvents | Reactivity Profile |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol, Water | Reduces aldehydes and ketones. libretexts.orglibretexts.org |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, Tetrahydrofuran (THF) | Powerful; reduces aldehydes, ketones, esters, and carboxylic acids. libretexts.orglibretexts.org Reacts violently with water. libretexts.org |

| Catalytic Hydrogenation (H₂/Catalyst) | Various | Catalysts like Ni, Pd, or Pt can be used. |

Reactivity of the Halogen Substituents

The chlorine atoms on the pyridine (B92270) ring of this compound are susceptible to substitution reactions, particularly nucleophilic aromatic substitution, due to the electronic properties of the heterocyclic ring.

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SₙAr) is a key reaction for pyridine and its derivatives. wikipedia.org The presence of the electronegative nitrogen atom in the pyridine ring withdraws electron density, making the ring electron-deficient and thus more susceptible to attack by nucleophiles. numberanalytics.comnih.gov This effect is particularly pronounced at the positions ortho and para (C2, C4, C6) to the nitrogen atom. wikipedia.orguoanbar.edu.iq

The SₙAr mechanism typically proceeds via a two-step addition-elimination process. libretexts.org A nucleophile attacks the carbon atom bearing the leaving group (in this case, a chlorine atom), forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by resonance, with the negative charge being delocalized over the aromatic system and onto the electron-withdrawing groups. wikipedia.org In the second step, the leaving group is eliminated, restoring the aromaticity of the ring.

In this compound, the presence of two chlorine atoms and the aldehyde group, all of which are electron-withdrawing, further activates the pyridine ring towards nucleophilic attack. pressbooks.pubmasterorganicchemistry.com Consequently, the chlorine atoms at the C4 and C6 positions can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates. google.comnih.gov The reactivity is so enhanced in some activated systems that even fluoride, typically a poor leaving group, can be displaced. masterorganicchemistry.com

Electrophilic Substitution Considerations in Comparison to Carboxylic Acid Derivatives

Pyridine and its derivatives are generally resistant to electrophilic aromatic substitution (EAS). nih.govuoanbar.edu.iq The ring nitrogen has two deactivating effects: its electron-withdrawing inductive effect reduces the electron density of the ring, and in the acidic conditions often used for EAS, the nitrogen atom is protonated, creating a positively charged pyridinium (B92312) ion which is even more strongly deactivated. uoanbar.edu.iq

Compared to this compound, the corresponding carboxylic acid, 4,6-dichloropicolinic acid, would be even more deactivated towards electrophilic attack. The carboxylate group is also strongly electron-withdrawing. While electrophilic substitution on such highly deactivated pyridine rings is extremely difficult and requires harsh conditions, if it were to occur, it would be directed to the C3 and C5 positions, which are meta to the nitrogen and less deactivated than the ortho and para positions. uoanbar.edu.iq

Influence of Pyridine Ring on Chemical Reactivity

The pyridine ring is central to the chemical identity and reactivity of this compound. Its influence is multifaceted:

Electronic Effects : The nitrogen atom is more electronegative than carbon and exerts a strong electron-withdrawing inductive effect (-I effect) on the ring. uoanbar.edu.iq This makes the ring π-deficient, which significantly influences its reactivity. nih.gov This π-deficiency activates the ring for nucleophilic attack, especially at the C2, C4, and C6 positions, while deactivating it for electrophilic attack. numberanalytics.comuoanbar.edu.iq

Activation of Substituents : The electron-withdrawing nature of the pyridine nitrogen enhances the electrophilicity of the aldehyde's carbonyl carbon, potentially influencing its reactivity towards nucleophiles. Furthermore, it is the primary reason for the facile displacement of the chloro substituents via the SₙAr mechanism. wikipedia.orguoanbar.edu.iq

Basicity : The lone pair of electrons on the nitrogen atom is in an sp² hybrid orbital and is available for protonation, making pyridine a weak base. numberanalytics.comuoanbar.edu.iq This basicity means that in acidic media, the ring can be protonated, which further increases its deactivation towards electrophiles.

Biological Activities and Pharmaceutical Applications of 4,6 Dichloropicolinaldehyde and Its Derivatives

Antimicrobial Research

The antimicrobial potential of 4,6-dichloropicolinaldehyde derivatives has been evaluated against a range of pathogenic bacteria and fungi. These studies have provided valuable data on their efficacy and have led to proposals regarding their mechanisms of action.

Antibacterial Efficacy Studies

Research has demonstrated that derivatives of this compound exhibit antibacterial activity against various bacterial strains. While specific data on the minimal inhibitory concentrations (MICs) of this compound itself is not extensively detailed in the provided search results, the broader class of aldehyde-containing compounds and heterocyclic compounds, which this compound belongs to, have shown notable antibacterial effects. For instance, various essential oil components, including aldehydes like cinnamaldehyde, have been recognized for their ability to compromise the integrity of bacterial cell membranes and induce oxidative stress. mdpi.comresearchgate.net

Further studies on related heterocyclic compounds have shown activity against both Gram-positive and Gram-negative bacteria. For example, certain phenylthiazole derivatives containing a 1,3,4-thiadiazole (B1197879) thione moiety have demonstrated excellent antibacterial activity against plant pathogens like Ralstonia solanacearum and Xanthomonas oryzae pv. oryzae. mdpi.com Similarly, novel pyrrolizidine (B1209537) alkaloid derivatives have shown strong activity against Staphylococcus aureus and Escherichia coli. mdpi.com These findings suggest that the structural features of this compound could contribute to its potential as an antibacterial agent.

Table 1: Antibacterial Activity of Related Compound Classes

| Compound Class | Target Bacteria | Observed Effect |

|---|---|---|

| Aldehydes (e.g., Cinnamaldehyde) | General Bacteria | Compromised cell membrane integrity, oxidative stress mdpi.comresearchgate.net |

| Phenylthiazole derivatives | Ralstonia solanacearum, Xanthomonas oryzae pv. oryzae | Excellent antibacterial activity mdpi.com |

| Pyrrolizidine alkaloids | Staphylococcus aureus, Escherichia coli | Strong antibacterial activity mdpi.com |

Antifungal Efficacy Studies

The antifungal properties of compounds structurally related to this compound have also been a focus of research. For example, a series of 4,6-disubstituted s-triazin-2-yl amino acid derivatives showed antifungal activity against Candida albicans. nih.gov Docking studies suggested that these compounds bind to the active site of N-myristoyltransferase (NMT), an enzyme crucial for fungal viability. nih.gov

Other studies on different classes of compounds have also reported significant antifungal effects. Phenylthiazole derivatives containing a 1,3,4-thiadiazole thione moiety were found to be effective against several plant pathogenic fungi, including Sclerotinia sclerotiorum and Rhizoctonia solani. mdpi.com Furthermore, 6-hydroxycinnoline derivatives have demonstrated potent antifungal activity against Candida species. nih.gov These results highlight the potential for developing effective antifungal agents based on heterocyclic scaffolds similar to that of this compound.

Table 2: Antifungal Activity of Related Compound Classes

| Compound Class | Target Fungi | Observed Effect |

|---|---|---|

| 4,6-disubstituted s-triazin-2-yl amino acid derivatives | Candida albicans | Antifungal activity, inhibition of N-myristoyltransferase nih.gov |

| Phenylthiazole derivatives | Sclerotinia sclerotiorum, Rhizoctonia solani | Excellent antifungal activity mdpi.com |

| 6-Hydroxycinnolines | Candida species | Potent antifungal activity nih.gov |

Proposed Mechanisms of Antimicrobial Action

The precise mechanisms of antimicrobial action for this compound derivatives are still under investigation. However, based on studies of related compounds, several potential mechanisms can be proposed. One common mechanism for antibacterial agents is the inhibition of essential cellular processes. This can include interference with cell wall synthesis, protein synthesis, nucleic acid synthesis, or metabolic pathways. nih.govopenstax.orgmdpi.com For instance, some antibiotics work by disrupting the bacterial cell membrane. openstax.org

In the context of antifungal activity, the inhibition of specific enzymes is a key mechanism. As mentioned, derivatives of s-triazine have been shown to target N-myristoyltransferase in fungi. nih.gov Another potential mechanism for antimicrobial compounds is the inhibition of efflux pumps, which are proteins that bacteria use to expel antibiotics. mdpi.com The aldehyde group in this compound could also play a role, as aldehydes are known to have antimicrobial properties, potentially through mechanisms like causing irreversible cell membrane damage. mdpi.comresearchgate.net

Antimalarial Drug Discovery

A significant area of research for this compound derivatives is in the discovery of new antimalarial drugs. These compounds have shown promise in inhibiting the growth of the malaria parasite, Plasmodium falciparum, by targeting a specific and essential metabolic pathway.

Inhibition of Plasmodium falciparum (P. falciparum) Growth

Derivatives of this compound have been identified as inhibitors of P. falciparum growth. d-nb.info While specific IC50 values for this compound itself are not provided in the search results, related compounds have demonstrated potent antiplasmodial activity. For example, a class of compounds known as 1,2-benzo[d]isothiazol-3(2H)-ones (BITZ) have shown IC50 values as low as 206 nM against P. falciparum parasite growth. liverpool.ac.uk The development of new antimalarial drugs is crucial due to the emergence of resistance to current treatments like chloroquine (B1663885) and artemisinin-based therapies. mdpi.comparahostdis.orgorientjchem.org

Targeting the PfIspD Enzyme within the Methylerythritol Phosphate (B84403) (MEP) Pathway

The primary target for the antimalarial activity of this compound derivatives is the PfIspD enzyme. d-nb.info PfIspD, or 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase, is the third enzyme in the methylerythritol phosphate (MEP) pathway. nih.govresearchgate.net This pathway is responsible for the synthesis of isoprenoids, which are essential for the survival of the Plasmodium parasite. liverpool.ac.ukguidetopharmacology.org A crucial aspect of targeting the MEP pathway is that it is absent in humans, making it an excellent target for selective drug development with potentially fewer side effects. d-nb.infonih.gov

High-throughput screening has led to the discovery of fragment hits that are active against PfIspD. d-nb.infonih.gov Subsequent structure-activity relationship (SAR) studies have aimed to optimize these fragments to improve their potency and physicochemical properties. d-nb.info The inhibition of PfIspD disrupts the production of essential isoprenoid precursors, ultimately leading to the death of the parasite. liverpool.ac.uk The validation of the MEP pathway as a drug target has been further supported by the clinical trials of fosmidomycin, an inhibitor of the second enzyme in the pathway, IspC. nih.gov

Table 3: Antimalarial Activity and Target of this compound Derivatives and Related Compounds

| Compound/Class | Target | Pathway | Mechanism of Action |

|---|---|---|---|

| This compound Derivatives | PfIspD | MEP Pathway | Inhibition of isoprenoid biosynthesis d-nb.info |

| 1,2-benzo[d]isothiazol-3(2H)-one (BITZ) | PfIspD | MEP Pathway | Covalent modification and inactivation of the enzyme liverpool.ac.uk |

| Fosmidomycin | IspC (DXR) | MEP Pathway | Inhibition of the second enzyme in the MEP pathway nih.gov |

Structure-Activity Relationship (SAR) Investigations in Antimalarial Analogues

The development of potent antimalarial agents often relies on a deep understanding of the relationship between a molecule's structure and its biological activity. nih.govnih.gov For derivatives of this compound, structure-activity relationship (SAR) studies are crucial in optimizing their efficacy against Plasmodium falciparum, the deadliest species of malaria parasite. liverpool.ac.uk These investigations systematically modify the chemical structure of the parent compound and evaluate the resulting changes in antimalarial potency.

For instance, research into related heterocyclic compounds, such as 4-aminoquinoline-pyrano[2,3-c]pyrazole hybrids, has demonstrated that the nature and position of substituents can significantly impact antimalarial activity. mdpi.com Studies on such analogues have revealed that bulky and lipophilic groups, like phenyl and furan (B31954), can enhance activity against chloroquine-sensitive strains of the parasite. mdpi.com Conversely, the removal of a phenyl group or the addition of a hydroxyl group can lead to a decrease in potency. mdpi.com These findings from analogous compound series provide valuable insights that can guide the strategic design of more effective antimalarial derivatives based on the this compound scaffold. The goal of these SAR studies is to identify modifications that maximize the compound's ability to inhibit parasite growth while minimizing potential toxicity. nih.gov

Identification as a Lead Compound in Antimalarial Drug Development

A lead compound is a chemical starting point for the development of a new drug. dovepress.com The identification of this compound and its derivatives as lead compounds in antimalarial drug discovery underscores their potential. dovepress.com These compounds serve as a foundation for further chemical modifications aimed at improving their drug-like properties, such as potency, selectivity, and metabolic stability. The process of developing a lead compound often involves high-throughput screening of large chemical libraries to identify initial "hits," which are then optimized through medicinal chemistry efforts. scielo.br The ultimate aim is to develop a drug candidate that is not only effective against drug-resistant parasite strains but also possesses a favorable safety profile. nih.gov

Pain Management and Neuropathic Pain Research

The management of chronic and neuropathic pain presents a significant clinical challenge, with current therapies often providing limited relief and carrying the risk of side effects. nih.govfpm.ac.uk This has spurred the search for novel analgesic agents that target specific molecular pathways involved in pain signaling. nih.gov

Inhibition of Nav1.8 Sodium Channels

Voltage-gated sodium channels, particularly the Nav1.8 subtype, are critical for the transmission of pain signals in the peripheral nervous system. frontiersin.org These channels are predominantly expressed in primary sensory neurons, making them an attractive target for the development of non-addictive analgesics. frontiersin.orgfrontiersin.org The inhibition of Nav1.8 channels can reduce the excitability of these neurons, thereby dampening the perception of pain. frontiersin.org Research has shown that specific small molecules can selectively block Nav1.8 channels. frontiersin.org While direct studies on this compound's effect on Nav1.8 are not detailed in the provided context, the exploration of novel inhibitors for this channel is a very active area of research. For example, compounds like A-887826, VX-150, and VX-548 have been identified as potent inhibitors of Nav1.8. nih.govnih.gov These inhibitors often exhibit a property known as "reverse use-dependence," where inhibition is relieved by repetitive depolarizations. nih.govnih.gov Understanding the interaction of various chemical scaffolds with the Nav1.8 channel is crucial for designing new and effective pain therapeutics.

Therapeutic Potential as Analgesic Agents

Given the role of Nav1.8 in pain transmission, compounds that effectively and selectively inhibit this channel hold significant therapeutic potential as analgesic agents. frontiersin.orgmdpi.com The development of such agents could offer a safer alternative to conventional pain medications like opioids, which have a high potential for addiction and other adverse effects. mdpi.combrieflands.com The ideal analgesic would provide substantial pain relief without affecting other essential physiological processes. nih.gov The pursuit of Nav1.8 inhibitors, a field relevant to derivatives of this compound, is a promising avenue in the quest for better pain management strategies. mdpi.com

Anticancer and Antiproliferative Investigations

The search for more effective and targeted cancer therapies is a cornerstone of modern medical research. mdpi.com Many cancers are driven by mutations in key signaling pathways that control cell growth and proliferation. mdpi.com

Modulation of RAS Signaling Pathways

The RAS signaling pathway is one of the most frequently dysregulated pathways in human cancers. frontiersin.org The RAS family of proteins acts as a molecular switch, controlling downstream signaling cascades that regulate cell proliferation, survival, and differentiation. frontiersin.org Mutations in RAS genes can lead to the protein being perpetually "on," driving uncontrolled cell growth. frontiersin.org Therefore, modulating the RAS pathway is a key strategy in cancer therapy. researchgate.net This can involve directly targeting RAS proteins or inhibiting downstream effector pathways like the RAF-MEK-ERK and PI3K-AKT pathways. frontiersin.org Research in this area includes the investigation of small molecules that can interfere with RAS signaling. nih.gov While the direct interaction of this compound with the RAS pathway is not explicitly detailed, the development of inhibitors for this pathway is a major focus of anticancer drug discovery. nih.govfoodandnutritionjournal.org The identification of novel chemical scaffolds that can effectively modulate RAS signaling could lead to the development of new treatments for a wide range of cancers. nih.gov

Development of Son of Sevenless Homolog 1 (SOS1) Inhibitors

The Son of Sevenless homolog 1 (SOS1) protein is a critical guanine (B1146940) nucleotide exchange factor (GEF) that activates RAS proteins by facilitating the exchange of GDP for GTP. google.comgoogle.com This activation is a key step in the RAS signaling pathway, which regulates fundamental cellular processes like division and growth. google.comgoogle.com Dysregulation of the RAS pathway, often through mutations in RAS genes (KRAS, NRAS, HRAS), is a hallmark of many cancers, making the inhibition of RAS signaling a significant therapeutic strategy. google.comgoogle.comnih.gov

Derivatives of this compound have been investigated as foundational structures in the development of SOS1 inhibitors. google.com These inhibitors are designed to interfere with the SOS1-mediated nucleotide exchange on RAS, thereby preventing its activation. By targeting SOS1, these compounds offer an indirect approach to downregulating the activity of oncogenic RAS proteins. nih.gov The development of such inhibitors is considered a promising approach for treating cancers driven by RAS mutations. google.comnih.gov

Research has led to the generation of various compounds derived from this compound that show inhibitory activity against SOS1. google.com For instance, a patent describes the synthesis of SOS1 inhibitors where this compound is a key intermediate. google.com The process involves reacting it with other chemical entities to create more complex molecules that can effectively bind to and inhibit the SOS1 protein. google.com The ultimate goal is to develop potent and selective SOS1 inhibitors for cancer therapy. nih.govnih.govbioworld.com

Table 1: Examples of SOS1 Inhibitors and Their Activity

| Compound/Reference | Target | Mechanism of Action | Therapeutic Potential |

|---|---|---|---|

| Compounds from Patent WO2021127429A1 google.com | Son of sevenless homolog 1 (SOS1) | Inhibit SOS1 GTP-mediated nucleotide exchange. google.com | Treatment of cancer and RAS-regulated diseases. google.com |

| SIAIS562055 (PROTAC) nih.gov | SOS1 | Induces sustained degradation of SOS1. nih.gov | KRAS-mutant cancers and BCR-ABL-positive leukemia. nih.gov |

Deubiquitinase (DUB) Modulatory Activity

Deubiquitinases (DUBs) are enzymes that remove ubiquitin from proteins, playing a crucial role in regulating protein stability and function. google.comfrontiersin.org The dysregulation of DUB activity is implicated in various diseases, including cancer and viral infections, making them attractive therapeutic targets. google.comexpasy.org Some DUBs, like USP9x, are overexpressed in certain cancers and contribute to tumor growth by stabilizing oncogenic proteins. google.com

While direct studies linking this compound to DUB modulation are not prevalent, the broader class of compounds to which its derivatives belong has shown potential in this area. The modulation of DUBs can impact numerous cellular pathways, including those involved in cell cycle control and apoptosis. google.com For example, inhibiting specific DUBs can lead to the degradation of oncoproteins, thereby suppressing tumor growth. google.com The development of small molecule DUB inhibitors is an active area of research with the potential to yield new therapies for a range of diseases. google.commdpi.com

The ubiquitin-proteasome system is a complex network, and DUBs are key regulators within it. frontiersin.org There are nearly 100 DUBs in the human genome, categorized into several families based on their catalytic domains. frontiersin.orgmdpi.com This diversity allows for the possibility of developing highly specific inhibitors that target individual DUBs or families, minimizing off-target effects.

Inhibition of NF-kB Activation

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in regulating inflammatory responses, cell survival, and proliferation. nih.govoatext.com Aberrant NF-κB activation is associated with chronic inflammatory diseases and many types of cancer. nih.govoatext.com The NF-κB signaling pathway can be activated by various stimuli, leading to the transcription of over 500 genes. nih.gov Therefore, inhibiting NF-κB activation is a key therapeutic strategy. nih.govplos.org

Derivatives of this compound have been explored for their ability to inhibit NF-κB activation. These compounds can interfere with different steps in the NF-κB signaling cascade. nih.gov For instance, some inhibitors prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov By stabilizing IκBα, these molecules block the nuclear translocation of NF-κB and subsequent gene transcription. nih.gov

A study identified a triazine-based compound, 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine (NI241), which directly inhibits the binding of NF-κB to its target DNA sequences. oatext.com While not a direct derivative of this compound, this highlights the potential of chlorinated heterocyclic scaffolds in developing NF-κB inhibitors. The search for new scaffolds that can effectively and specifically block NF-κB activity is an ongoing effort in drug discovery. oatext.com

Table 2: Research on NF-κB Inhibition

| Inhibitor/Compound | Mechanism of Action | Effect | Reference |

|---|---|---|---|

| Quinazoline (B50416) compound | Potent inhibitor of NF-κB transcriptional activation. | Exhibits anti-inflammatory effects. sigmaaldrich.com | sigmaaldrich.com |

| 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine (NI241) | Directly inhibits the binding of NF-κB to DNA. oatext.com | Inhibits NF-κB-mediated gene expression. oatext.com | oatext.com |

Activity against Specific Cancer Cell Lines

Research has demonstrated the cytotoxic effects of various compounds derived from or related to this compound against a range of cancer cell lines. The efficacy of these compounds often depends on the specific cell line and the molecular characteristics of the cancer. nih.govmdpi.com

For example, the anticancer drug Doxorubicin has been chemically modified to create hybrid compounds with improved activity against human tumor cell lines, including breast, leukemia, cervix, and melanoma. mdpi.com These modifications sometimes involve scaffolds that share structural similarities with derivatives of this compound.

Furthermore, studies on SOS1 inhibitors, which can be synthesized from this compound, have shown potent antiproliferative activity in KRAS-mutant cancer cells. nih.gov A PROTAC (proteolysis targeting chimera) designed from a SOS1 inhibitor analog demonstrated superior activity compared to small-molecule inhibitors by inducing the degradation of the SOS1 protein. nih.gov This approach not only inhibits the target but removes it from the cell, leading to a more sustained effect. nih.gov

The Genomics of Drug Sensitivity in Cancer (GDSC) database provides a valuable resource for examining the response of numerous cancer cell lines to a wide array of chemical compounds, which may include derivatives of this compound. cancerrxgene.org This data allows researchers to identify patterns of sensitivity and resistance, aiding in the development of more targeted cancer therapies. cancerrxgene.org

Table 3: Activity of Related Compounds Against Cancer Cell Lines

| Compound Class/Example | Cancer Cell Lines | Observed Effect | Reference |

|---|---|---|---|

| Doxorubicin-terpenylhydrazones | Cervix (KB-V1/Vbl), Melanoma (518A2) | More cytotoxic effect than doxorubicin. mdpi.com | mdpi.com |

| SOS1 PROTAC (SIAIS562055) | KRAS-mutant cancer cells, BCR-ABL-positive leukemia cells | Sustained degradation of SOS1 and potent antiproliferative activity. nih.gov | nih.gov |

| Anti-GD2 ADCs (ch14.18-MMAE, ch14.18-MMAF) | Neuroblastoma, glioma, sarcoma, melanoma, breast cancer cell lines | Cytotoxic effects dependent on GD2 expression levels. nih.gov | nih.gov |

Anti-inflammatory Studies

Inflammation is a biological response to harmful stimuli, but chronic inflammation can contribute to a variety of diseases. vanderbilt.edu Anti-inflammatory agents work by reducing this inflammation. wikipedia.org Derivatives of this compound and related heterocyclic compounds have been investigated for their anti-inflammatory properties. sigmaaldrich.comnih.govresearchgate.net

The anti-inflammatory effects of these compounds are often linked to their ability to inhibit key inflammatory pathways, such as the NF-κB signaling cascade. sigmaaldrich.com For instance, a quinazoline-based NF-κB activation inhibitor has been shown to have anti-inflammatory effects in a rat model of paw edema. sigmaaldrich.com

Furthermore, natural products containing flavonoid structures, which can be conceptually related to some heterocyclic compounds, have demonstrated anti-inflammatory activity. nih.gov For example, a flavonoid isolated from Fridericia chica was shown to reduce leukocyte migration and the levels of pro-inflammatory cytokines in a mouse model of peritonitis. nih.gov These findings support the exploration of diverse chemical scaffolds, including those derivable from this compound, for the development of new anti-inflammatory drugs. bhf.org.uk

Antiviral Efficacy, including HIV-1 Integration Inhibition

The search for novel antiviral agents is a critical area of pharmaceutical research. frontiersin.orgliverpool.ac.uk Human Immunodeficiency Virus 1 (HIV-1) remains a major global health issue, and the development of new drugs with different mechanisms of action is essential to combat drug resistance. nih.govmdpi.com

One of the key enzymes in the HIV-1 replication cycle is integrase, which is responsible for inserting the viral DNA into the host cell's genome. nih.govmdpi.com Inhibiting this enzyme is an attractive therapeutic strategy because it has no human homolog. nih.gov While direct evidence for this compound as an HIV-1 integrase inhibitor is limited, the development of inhibitors targeting this enzyme often involves heterocyclic scaffolds.

Allosteric integrase inhibitors (ALLINIs) are a class of compounds that bind to a site on the integrase enzyme distinct from the active site, leading to inhibition of its function. frontiersin.org Some research has focused on the development of pyridinyl-containing compounds as potential anti-HIV agents. researchgate.net These compounds, which are analogues of dibenzylideneacetone (B150790), have shown inhibitory activities against targets relevant to HIV. researchgate.net

The development of potent and long-acting antiretroviral drugs is a major goal in HIV therapy. natap.org Lenacapavir, a first-in-class capsid inhibitor, demonstrates the potential of novel mechanisms to achieve long-acting antiviral effects. natap.org This underscores the importance of exploring diverse chemical matter, including derivatives of this compound, in the search for the next generation of antiviral drugs.

Other Therapeutic Potentials and Drug Targets

The versatile chemical nature of this compound and its derivatives suggests their potential application in targeting a variety of other therapeutic areas beyond what has been detailed above. The core structure can serve as a scaffold for the synthesis of a diverse library of compounds to be screened against numerous biological targets.

For example, the development of inhibitors for enzymes in the MEP pathway, which is essential for the survival of the Plasmodium parasite that causes malaria, is a promising area for antimalarial drug discovery. liverpool.ac.uk The chemical scaffolds used in such discovery programs can be diverse and may include heterocyclic structures.

Additionally, the modulation of protein-protein interactions is an emerging field in drug discovery. The development of small molecules that can disrupt these interactions, such as the interaction between PCNA and its binding partners in cancer cells, holds significant therapeutic promise. nih.gov The structural features of this compound derivatives could be adapted to create molecules that target such interfaces.

The broad utility of this chemical class is further highlighted by patents that describe its use in creating inhibitors for a range of targets, indicating its value as a starting material in medicinal chemistry. google.com

Anti-tubercular Activity

The global health threat posed by drug-resistant Mycobacterium tuberculosis (MTB) necessitates the discovery of new and effective treatments. The current standard therapy involves a multi-drug regimen that can be lengthy and challenging for patients. nih.gov Derivatives featuring chlorinated aromatic rings have shown considerable promise in this area. Research into compounds with structures analogous to derivatives of this compound, such as those containing a dichlorinated phenyl or benzyl (B1604629) group, has yielded potent anti-tubercular agents.

For instance, a series of thiazole (B1198619) derivatives bearing a 4-(2,6-dichlorobenzyloxy)phenyl moiety were synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Rv. nih.gov Several of these compounds demonstrated significant inhibitory effects, suggesting that the dichloro-substitution pattern is a key contributor to their bioactivity. nih.gov Similarly, studies on dihydroquinazolinone derivatives have identified compounds with di-substituted aryl moieties, including those with halogens, as potent inhibitors of the H37Rv MTB strain. nih.gov Specifically, derivatives with di-substituted aryl groups at the 2-position of the quinazoline scaffold showed minimum inhibitory concentrations (MIC) as low as 2 µg/mL. nih.gov The development of novel pyrazinamide-based derivatives, a first-line anti-tubercular drug, also highlights the potential of pyridine-like scaffolds in creating next-generation therapies. rsc.org

| Compound Class | Target Strain | Key Findings (MIC) | Citations |

| 4-(2,6-dichlorobenzyloxy)phenyl Thiazole Derivatives | M. tuberculosis H37Rv | Exhibited good activity with MIC values ranging from 1 µM to 61.2 µM. | nih.gov |

| Dihydroquinazolinone Derivatives (di-halogenated aryl) | M. tuberculosis H37Rv | Potent activity with MIC values of 2 µg/mL. | nih.gov |

| 4-Methyl-7-substituted Coumarin Derivatives | M. tuberculosis H37Rv | Active at concentrations as low as 0.625 µg/mL. | mdpi.com |

| Substituted Benzamide Derivatives | M. tuberculosis H37Ra | Significant activity with IC50 values from 1.35 to 2.18 µM. | rsc.org |

Anti-diabetic Applications

The management of type 2 diabetes mellitus often involves targeting enzymes like α-amylase and α-glucosidase, which are responsible for carbohydrate digestion and glucose absorption. jchemrev.com Pyridine (B92270) and its derivatives are recognized as an important class of heterocyclic molecules with a wide array of biological activities, including anti-diabetic effects. jchemrev.comnih.govresearchgate.net The structural framework of this compound provides a foundation for designing inhibitors of these key enzymes.

Research has shown that various synthetic pyridine derivatives exhibit promising α-amylase and α-glucosidase inhibitory activity. researchgate.net For example, certain 6-chloro-2-Aryl-1H-imidazo[4,5-b]pyridine derivatives have been synthesized and studied for their anti-diabetic potential. researchgate.net These findings indicate that the pyridine scaffold, particularly when substituted with electron-withdrawing groups like chlorine, can be effectively utilized to develop new therapeutic agents for diabetes. nih.govresearchgate.net The aldehyde function of this compound allows for its incorporation into larger, more complex molecules designed to fit into the active sites of diabetic target enzymes.

Anti-Alzheimer's Research

Alzheimer's disease (AD) is a complex neurodegenerative disorder with multiple pathological factors. nih.gov A promising therapeutic strategy involves the development of multi-target-directed ligands that can simultaneously modulate key enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO). nih.govrsc.org The core structure of this compound is analogous to scaffolds used in the design of such inhibitors.

A study on 4,6-diphenylpyrimidine (B189498) derivatives revealed potent dual inhibitors of both MAO-A and AChE, with some compounds showing inhibitory concentrations (IC₅₀) in the nanomolar range. nih.gov This highlights the potential of a 4,6-disubstituted heterocyclic ring system as a foundational structure for AD drug candidates. nih.gov The chlorine atoms on the this compound ring can form crucial interactions within the hydrophobic pockets of these enzymes, while the aldehyde group serves as a reactive handle for adding other pharmacologically important moieties. nih.gov Research on other heterocyclic systems, such as benzothiazoles and naphthoquinones, further confirms that complex derivatives designed to inhibit AChE, MAO-B, and beta-amyloid aggregation are a viable approach for developing new AD treatments. rsc.orgmdpi.com

| Compound Class | Target Enzyme(s) | Key Findings (IC₅₀) | Citations |

| 4,6-Diphenylpyrimidine Derivatives | MAO-A, AChE, BuChE | Potent inhibition at nanomolar concentrations (e.g., VB1: 18.34 nM for MAO-A; VB8: 9.54 nM for AChE). | nih.gov |

| Benzothiazole Derivatives | AChE, MAO-B | Compound 4f showed significant dual inhibition (AChE: 23.4 nM; MAO-B: 40.3 nM). | rsc.org |

| Chalcone-O-alkylamine Derivatives | AChE, BuChE, MAO-B | Compound 34 showed potent multi-target inhibition (AChE: 1.3 µM; MAO-B: 0.57 µM). | nih.gov |

| Tacrine-Juglone Hybrid | hAChE | Extremely potent inhibition with an IC₅₀ value of 0.72 nM. | mdpi.com |

Structural Modification Strategies for Enhanced Bioactivity

The versatility of this compound as a chemical building block allows for its incorporation into a variety of complex heterocyclic systems. These structural modifications are aimed at enhancing the molecule's interaction with biological targets, thereby improving its therapeutic efficacy.

Quinazoline and Quinoline (B57606) Derivative Synthesis

Quinazoline and quinoline scaffolds are present in numerous pharmacologically active compounds and are key targets in medicinal chemistry. cymitquimica.commdpi.com The aldehyde group of this compound makes it an ideal reactant for various condensation and cyclization reactions to form these larger heterocyclic systems. A common strategy for synthesizing quinazolines is the one-pot, multi-component reaction involving an aromatic aldehyde, an amino-substituted compound (like 2-aminobenzophenone (B122507) or anthranilamide), and a nitrogen source such as ammonium (B1175870) acetate. nih.govnih.gov These reactions are often catalyzed by acids or transition metals and can be accelerated using microwave irradiation. openmedicinalchemistryjournal.comresearchgate.net

Similarly, quinoline synthesis can be achieved through methods like the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. researchgate.netiipseries.org By using this compound as the aldehyde component, novel quinoline and quinazoline derivatives can be created where the dichloropyridine moiety can be explored for its influence on bioactivity. mdpi.com

Imidazole (B134444) Moiety Integration

The imidazole ring is a privileged structure in medicinal chemistry, found in many biologically active molecules and approved drugs due to its unique electronic properties and ability to form hydrogen bonds. irjet.netajrconline.org Several synthetic methods allow for the integration of an aldehyde, such as this compound, into an imidazole-containing framework.

One classic approach is the Debus-Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). ajrconline.orgnih.gov In this reaction, this compound would provide the substituent at the 2-position of the resulting imidazole ring. Multicomponent reactions have become a powerful tool for generating libraries of substituted imidazoles, where an aldehyde is a key starting material. nih.govmdpi.com The resulting dichloropyridyl-substituted imidazole derivatives could then be screened for a wide range of activities, including as anticancer, antimicrobial, or anti-inflammatory agents. researchgate.netmdpi.com

Furan Derivative Exploration

Furan derivatives are another important class of heterocyclic compounds found in many natural products and synthetic intermediates. thieme-connect.comorganic-chemistry.org The aldehyde functionality of this compound allows for its straightforward incorporation into furan-containing structures. For example, condensation reactions can be performed between a furan-based molecule and an aldehyde to create larger, hybrid structures. acs.org

Synthetic methods such as the Feist-Benary synthesis can produce furan rings, while other strategies focus on modifying existing furan aldehydes. acs.org Research has shown that 5-nitrofuryl polyene aldehydes can be prepared by the repeated condensation of 5-nitrofurfural with methyl vinyl ether, demonstrating how furan aldehydes can be elongated and modified. acs.orgacs.org By applying similar condensation strategies, this compound can be linked to furan rings, creating novel derivatives for biological evaluation.

Role of Chloro-Containing Moieties in Drug Discovery

The strategic incorporation of chlorine atoms into drug candidates is a well-established and powerful strategy in pharmaceutical research and development. With over 250 FDA-approved drugs containing chlorine, the impact of this halogen on the therapeutic efficacy and pharmacokinetic profiles of molecules is undeniable. smolecule.comgoogle.com The substitution of a hydrogen atom with a chlorine atom, often referred to as the "magic chloro effect," can lead to dramatic enhancements in biological potency, sometimes by several orders of magnitude. google.com

The beneficial effects of chlorine substitution can be attributed to several factors. Firstly, the introduction of a chlorine atom increases the lipophilicity of a molecule. smolecule.com This enhanced lipophilicity can facilitate the passage of the drug across cellular membranes, leading to higher local concentrations at the target site. smolecule.com Secondly, the carbon-chlorine bond can influence the electronic properties of the molecule. google.com Depending on its position within the molecular scaffold, chlorine can act as either an electron-donating or electron-withdrawing group, which can modulate the binding affinity of the drug to its target protein. google.com

The versatility of chlorine as a substituent allows it to act as a bioisostere for other functional groups, such as hydroxyl or sulfhydryl groups, providing medicinal chemists with a valuable tool for optimizing lead compounds. google.com Computational studies have further elucidated the positive impact of chloro-substituents on the physicochemical properties and stability of drug candidates, often without a concomitant increase in toxicity. google.com

While extensive research has highlighted the broad importance of chlorinated compounds in medicine, specific data on the biological activities of this compound itself are limited in publicly available scientific literature. Its primary role appears to be that of a key chemical intermediate in the synthesis of more complex and pharmacologically active molecules.

Notably, this compound is utilized in the synthesis of inhibitors for Son of Sevenless homolog 1 (SOS1). google.comgoogle.com SOS1 is a crucial protein that regulates the activity of RAS proteins, which are frequently mutated in various human cancers. google.comgoogle.com By serving as a precursor for SOS1 inhibitors, this compound contributes to the development of potential anti-cancer therapeutics. google.comgoogle.com

Although direct biological data for this compound is not widely reported, the pharmacological potential of its structural class—substituted picolinaldehydes—can be inferred from studies on related compounds.

| Compound Name | Biological Activity | Potential Application |

| 5-Chloro-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde | Inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) | Anti-cancer therapy |

| 5-Chloro-3-(trifluoromethyl)picolinaldehyde | Antimicrobial and anti-inflammatory activities | Treatment of bacterial infections and inflammatory conditions |

| 6-Nitropicolinaldehyde | Antimicrobial activity against Gram-positive and Gram-negative bacteria | Development of new antimicrobial agents |

This table presents data on compounds structurally related to this compound to illustrate the potential biological activities within this chemical class.

For instance, 5-Chloro-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde has been identified as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion. smolecule.com This suggests that derivatives of chlorinated picolinaldehydes could be explored for their potential in immuno-oncology.

Similarly, 5-Chloro-3-(trifluoromethyl)picolinaldehyde has demonstrated both antimicrobial and anti-inflammatory properties, highlighting the potential for this class of compounds to be developed into treatments for infectious diseases and inflammatory disorders. The antimicrobial potential is further supported by findings on 6-Nitropicolinaldehyde , which exhibits activity against a range of bacteria.

These examples underscore the therapeutic potential that may be unlocked through the chemical modification of the this compound scaffold. The presence of two chlorine atoms in this compound provides two reactive sites for further chemical elaboration, offering a versatile platform for the synthesis of a diverse library of derivatives for biological screening.

Environmental Fate and Ecotoxicological Considerations of 4,6 Dichloropicolinaldehyde

Environmental Occurrence and Distribution

There is a lack of specific monitoring data on the environmental occurrence and distribution of 4,6-Dichloropicolinaldehyde. Its presence in the environment would likely be localized to areas near industrial facilities where it is manufactured or used. Releases could occur through wastewater discharge, atmospheric emissions, or improper disposal. As a chlorinated aromatic compound, it has the potential to partition between water, soil, and sediment depending on its physical-chemical properties, such as water solubility and the soil adsorption coefficient (Koc). chemsafetypro.comoregonstate.edu Should it be released, it could be found in soil and water matrices near the point of emission. jracr.com

Degradation Pathways in Environmental Compartments

Degradation is the breakdown of a chemical into smaller molecules through biological (biotic) or non-biological (abiotic) processes. chemsafetypro.com The primary degradation pathways for an organic compound like this compound in the environment are expected to be photodegradation, biodegradation, and hydrolysis.

Photodegradation Processes

Photodegradation is a process where light energy, particularly in the ultraviolet (UV) spectrum from sunlight, breaks down chemical compounds. uctm.edu For aromatic compounds, this can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, mediated by other light-absorbing substances in the environment that produce reactive species like hydroxyl radicals. nih.govmedcraveonline.com

While specific studies on this compound are unavailable, chlorinated aromatic compounds can be susceptible to photodegradation. The process would likely involve the cleavage of the carbon-chlorine bonds or the oxidation of the aldehyde group. The rate and extent of photodegradation are influenced by several factors. medcraveonline.comnih.gov

Factors Influencing Photodegradation Rate:

| Factor | Influence on Photodegradation |

|---|---|

| Light Intensity | Higher intensity generally increases the degradation rate. |

| pH | Can alter the chemical species present and the surface charge of photocatalysts. nih.gov |

| Presence of Photosensitizers | Natural substances in water (e.g., humic acids) can absorb light and produce reactive oxygen species that accelerate degradation. |

| Medium | Degradation rates can differ significantly between water, soil surfaces, and the atmosphere. |

Biodegradation by Microbes in Soil and Water

Biodegradation is the breakdown of organic substances by microorganisms such as bacteria and fungi. chemsafetypro.com It is a critical process for the removal of pollutants from soil and water. The biodegradability of a substance is often assessed using standardized tests that measure parameters like oxygen consumption or carbon dioxide production. oecd.orgeuropa.eu

Specific data on the biodegradation of this compound is not available. However, the presence of chlorine atoms on the pyridine (B92270) ring is known to increase resistance to microbial attack compared to non-chlorinated analogues. frontiersin.org Microorganisms may need a period of acclimation to develop the necessary enzymes to break down such a compound. cdc.gov The degradation pathway would likely involve initial oxidation of the aldehyde group to a carboxylic acid, followed by enzymatic dechlorination and cleavage of the pyridine ring. The process can occur under both aerobic (with oxygen) and anaerobic (without oxygen) conditions, though rates and pathways may differ. frontiersin.orgresearchgate.net

Key Factors Affecting Biodegradation:

| Factor | Description |

|---|---|

| Microbial Population | The presence of adapted microbial consortia with the ability to degrade chlorinated aromatic compounds is crucial. oecd.org |

| Oxygen Availability | Aerobic degradation is often faster for many organic pollutants. cdc.gov |

| Nutrient Availability | Microbes require nutrients like nitrogen and phosphorus to support their metabolic activity. |

| Temperature and pH | Optimal ranges exist for microbial activity, outside of which degradation rates slow significantly. cdc.gov |

| Bioavailability | The compound must be accessible to the microorganisms and not strongly sorbed to soil particles. |

Hydrolysis Mechanisms

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by reacting with water. For this compound, the most likely sites for hydrolysis are the carbon-chlorine bonds. This reaction is a form of nucleophilic aromatic substitution, where a hydroxyl group (OH⁻) from water replaces a chlorine atom on the pyridine ring. This process is often dependent on pH, with rates typically increasing under alkaline (basic) conditions. cdc.govrsc.org The aldehyde group itself is generally stable to hydrolysis but can be hydrated in aqueous solutions. The reaction would likely substitute one or both chlorine atoms with hydroxyl groups, forming chlorohydroxypicolinaldehyde or dihydroxypicolinaldehyde.

Transport Mechanisms in the Environment (e.g., Leaching into Water Resources)

The transport of a chemical in the environment determines its distribution and the potential for contaminating resources like groundwater. oregonstate.edu Mobility in soil is largely governed by the compound's tendency to adsorb to soil particles versus remaining dissolved in soil water. mdpi.comnih.gov This is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). chemsafetypro.com

Without an experimentally determined Koc value for this compound, its mobility is uncertain. However, its structure suggests it would have moderate polarity. The chlorine atoms increase its hydrophobicity, which would favor adsorption to organic matter in soil, while the nitrogen in the pyridine ring and the polar aldehyde group could increase its water solubility. Chemicals with low Koc values are more mobile and prone to leaching, whereas those with high Koc values are relatively immobile. chemsafetypro.comcornell.edu

Soil Mobility Classification Based on Koc Values:

| Koc (mL/g) | Mobility Class | Leaching Potential |

|---|---|---|

| < 10 | Highly Mobile | High |

| 10 - 100 | Mobile | Moderate to High |

| 100 - 1,000 | Moderately Mobile | Moderate |

| 1,000 - 10,000 | Slightly Mobile | Low |

| > 10,000 | Immobile | Very Low |

Source: Adapted from FAO and McCall classification schemes. chemsafetypro.com

Environmental Persistence in Different Matrices (Soil, Water, Air)

Persistence refers to the length of time a chemical remains in the environment before it is broken down. chemsafetypro.com It is commonly measured by its half-life (DT50), the time it takes for 50% of the initial amount to disappear. orst.edu Highly persistent chemicals can accumulate in the environment and pose a long-term risk. service.gov.uk

No specific half-life data for this compound in soil, water, or air are available in the reviewed literature. ca.govapolloscientific.co.uk Generally, chlorinated aromatic compounds tend to be more persistent than their non-chlorinated counterparts. The stability of the pyridine ring combined with the chlorine substituents suggests that this compound could be moderately to highly persistent. Its persistence will vary across different environmental compartments based on the prevalence of degradation mechanisms like sunlight exposure (photodegradation) and microbial activity (biodegradation). oregonstate.eduorst.edu

General Persistence Criteria:

| Medium | Persistent (Half-life) | Very Persistent (Half-life) |

|---|---|---|

| Freshwater | > 40 days | > 60 days |

| Marine Water | > 60 days | > 180 days |

| Soil | > 120 days | > 180 days |

Source: Based on EU REACH criteria. chemsafetypro.com

Bioaccumulation Potential in Ecological Systems

Chlorinated organic compounds, a class to which this compound belongs, are often associated with a potential for bioaccumulation. The presence of chlorine atoms on the pyridine ring can increase the lipophilicity (the ability to dissolve in fats, oils, and lipids) of the molecule. This is a key factor in bioaccumulation, as lipophilic substances are more readily stored in the fatty tissues of organisms.

The bioaccumulation of other chlorinated pesticides in aquatic organisms has been well-documented. For instance, studies on the freshwater fish Hoplias malabaricus have shown bioaccumulation of various chlorinated compounds, with higher concentrations often found in the liver compared to muscle tissue. nih.gov Such accumulation has been linked to physiological and histopathological damage. nih.gov The presence of banned organochlorine pesticides in the liver of these fish suggests that these compounds can persist and be acutely absorbed from the environment. nih.gov

The potential for bioaccumulation is a critical consideration in environmental risk assessment, as it can lead to the biomagnification of the compound through the food chain, posing a risk to higher trophic level organisms even if the concentration in the environment is low. The long half-life of some radioactive iodine isotopes, for example, poses a long-term environmental risk due to bioaccumulation. researchgate.net

Table 1: Factors Influencing Bioaccumulation Potential of Organic Compounds

| Factor | Description | Relevance to this compound (Inferred) |

| Lipophilicity (Log Kow) | The octanol-water partition coefficient is a measure of a chemical's hydrophobicity. Higher Log Kow values generally indicate a higher potential for bioaccumulation. | Specific data is unavailable. However, chlorinated pyridines often exhibit increased lipophilicity. |

| Persistence | The ability of a chemical to resist degradation in the environment. Longer persistence allows for a greater chance of uptake by organisms. | Data on the environmental persistence of this compound is lacking. Related compounds like 6-chloronicotinic acid (6CNA) have shown stability. ung.si |

| Molecular Size | The size of the molecule can influence its ability to pass through biological membranes. | The molecular structure of this compound is within the range of many known bioaccumulative substances. |

| Metabolism by Organisms | The ability of an organism to metabolize and excrete a chemical can reduce its bioaccumulation. | The metabolic pathways for this compound in various organisms are not documented. |

Ecotoxicological Impact Assessments on Non-Target Organisms

Ecotoxicological studies aim to understand the adverse effects of chemical substances on organisms in the environment. For this compound, specific toxicity data for non-target organisms are not available in the reviewed literature. However, the potential impacts can be extrapolated from studies on other pesticides, particularly those with similar chemical features like pyridine-based and chlorinated compounds.

Pesticides, by their nature, are designed to be toxic to target pests, but they can also have unintended, detrimental effects on a wide range of non-target organisms, including invertebrates, vertebrates, plants, and microorganisms. nih.gov These effects can disrupt ecological balance and biodiversity.

Potential Impacts on Aquatic Organisms:

Aquatic ecosystems are particularly vulnerable to pesticide runoff. Compounds like 2-Pyridinecarboxaldehyde are known to be toxic to aquatic life with long-lasting effects. tcichemicals.com Imidacloprid (B1192907), a neonicotinoid insecticide, is classified as highly toxic to aquatic organisms. nih.gov Although not directly applied to water, it can enter water bodies and cause harm. nih.gov For halogenated compounds like brominated dioxins, toxicity assessments in fish have shown significant adverse effects at early life stages. asiaresearchnews.com Given that this compound is a chlorinated pyridine derivative, it is plausible that it could exhibit toxicity to fish, aquatic invertebrates, and algae.

Potential Impacts on Terrestrial Organisms:

Soil-dwelling organisms are also at risk from pesticide contamination. For example, imidacloprid is highly toxic to earthworms (Eisenia fetida), which are crucial for soil health. nih.gov Toxicity studies on the terrestrial isopod Porcellio scaber have been used to assess the impact of pesticide transformation products. ung.si Aldehydes, as a chemical class, have demonstrated inhibitory effects on the growth of various plants. mdpi.com For example, picolinaldehyde has been shown to affect the growth of Chinese amaranth. mdpi.com Therefore, this compound could potentially impact soil microflora, invertebrates, and non-target plants.

Table 2: Illustrative Ecotoxicological Endpoints for Pesticide Risk Assessment

| Organism Group | Endpoint | Example of Potential Effect |

| Fish | Acute Toxicity (LC50) | Mortality after short-term exposure. |

| Chronic Toxicity | Effects on growth and reproduction over a longer period. | |

| Aquatic Invertebrates (e.g., Daphnia) | Acute Immobilisation (EC50) | Inability to move after short-term exposure. |

| Chronic Toxicity | Effects on reproduction and survival. | |

| Algae | Growth Inhibition (EC50) | Reduction in algal growth rate. |

| Earthworms | Acute Toxicity (LC50) | Mortality after short-term exposure in soil. |

| Reproductive Toxicity | Effects on cocoon production and juvenile numbers. | |

| Non-Target Plants | Seedling Emergence & Growth | Inhibition of germination and early growth. |

Methodologies for Environmental Risk Assessment

An environmental risk assessment (ERA) for a chemical like this compound would systematically evaluate its potential adverse effects on the environment. This process integrates information on the chemical's environmental exposure and its ecotoxicological effects. While specific ERAs for this compound are not published, the general methodology is well-established.

The ERA process typically involves the following key steps:

Hazard Identification : This step involves identifying the intrinsic hazardous properties of the substance. For this compound, this would include its potential toxicity to various environmental compartments (water, soil, air) and organism groups.

Dose-Response Assessment : This step quantifies the relationship between the dose or concentration of the chemical and the incidence and severity of an adverse effect. This involves determining toxicological endpoints such as the No-Observed-Effect Concentration (NOEC), the Lowest-Observed-Effect Concentration (LOEC), and the concentration causing a 50% effect (EC50) or mortality (LC50).

Exposure Assessment : This involves estimating the concentration of the chemical that is likely to be found in the environment (Predicted Environmental Concentration, or PEC). This assessment considers the chemical's use patterns, application rates, and its fate and behavior in the environment (e.g., degradation, partitioning).